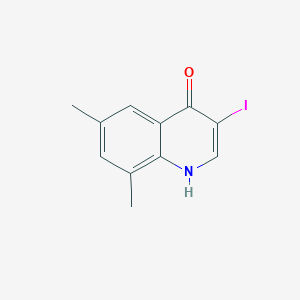
1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone is a synthetic organic compound that features a bromomethyl group, a hydroxymethyl group, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of Bromomethyl and Hydroxymethyl Groups: The bromomethyl and hydroxymethyl groups can be introduced via halogenation and hydroxylation reactions, respectively.
Attachment of the Ethanone Moiety: The final step involves the attachment of the ethanone moiety through esterification or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Condensation Reactions: The ethanone moiety can participate in condensation reactions with amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would yield a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone would depend on its specific application. For example, if used as an antimicrobial agent, it might target bacterial cell walls or enzymes. If used in organic synthesis, its reactivity would be determined by the functional groups present in the molecule.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(Chloromethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(3-(Bromomethyl)-3-(hydroxymethyl)pyrrolidin-1-yl)-2-(2-methoxyethoxy)ethanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
The uniqueness of 1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone lies in its specific combination of functional groups and ring structure, which can impart unique reactivity and properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H18BrNO4 |
|---|---|
Peso molecular |
296.16 g/mol |
Nombre IUPAC |
1-[3-(bromomethyl)-3-(hydroxymethyl)azetidin-1-yl]-2-(2-methoxyethoxy)ethanone |
InChI |
InChI=1S/C10H18BrNO4/c1-15-2-3-16-4-9(14)12-6-10(5-11,7-12)8-13/h13H,2-8H2,1H3 |
Clave InChI |
KXBGIDBCEQZCIK-UHFFFAOYSA-N |
SMILES canónico |
COCCOCC(=O)N1CC(C1)(CO)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




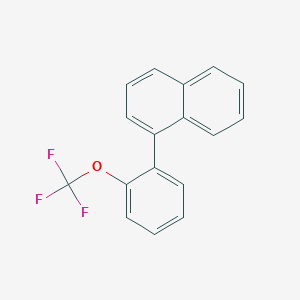

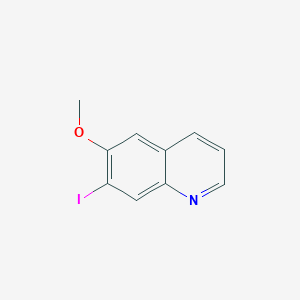

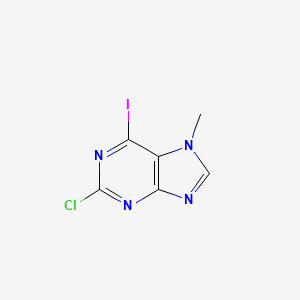
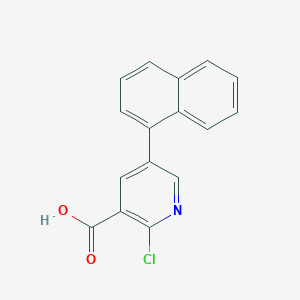
![3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11838051.png)



